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Executive Summary
Iron(II) bromide (FeBr₂) is a versatile and cost-effective precursor for a vast array of

coordination complexes. Its ability to coordinate with a wide range of ligands—donating through

nitrogen, phosphorus, oxygen, sulfur, and halide atoms—makes it a cornerstone in inorganic

synthesis, catalysis, and materials science. This document provides a comprehensive overview

of the coordination chemistry of FeBr₂, detailing its interactions with various ligand classes. It

includes structured data on the resulting complexes, detailed experimental protocols for key

syntheses, and visualizations of synthetic pathways and reaction mechanisms to facilitate a

deeper understanding for researchers and professionals in the field.

Introduction to Iron(II) Bromide
Anhydrous iron(II) bromide is a yellow-to-brownish paramagnetic solid that serves as a

common starting material for the synthesis of other iron compounds.[1] In its solid state, FeBr₂

adopts a polymeric cadmium iodide (CdI₂) crystal structure, where Fe(II) ions occupy

octahedral holes between close-packed layers of bromide ions.[1] This polymeric structure is

readily broken down in the presence of coordinating solvents or ligands, allowing for the

formation of a diverse range of monomeric, dimeric, and polymeric coordination complexes.
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The Fe(II) center, with its d⁶ electron configuration, can exist in high-spin (S=2) or low-spin

(S=0) states depending on the ligand field strength, leading to a rich variety of magnetic and

electronic properties.[2][3]

Coordination Chemistry with Various Ligands
The coordination chemistry of FeBr₂ is dominated by its Lewis acidic Fe(II) center, which

readily accepts electron pairs from a multitude of donor ligands. The resulting complexes

exhibit diverse geometries, including tetrahedral, square pyramidal, and octahedral, dictated by

the steric and electronic properties of the coordinated ligands.

Nitrogen-Donor Ligands
Nitrogen-donor ligands are among the most extensively studied with FeBr₂.

Bidentate Ligands (e.g., bipy, TMEDA): Ligands like 2,2'-bipyridine (bpy) and N,N,N',N'-

tetramethylethylenediamine (TMEDA) readily form stable chelate complexes. For example,

FeBr₂(TMEDA) is a key intermediate in iron-catalyzed cross-coupling reactions.[4] The

synthesis of dissymmetrical complexes of the type [Fe(bpy)₂(S)₂]²⁺ (where S is a solvent

molecule like acetonitrile) has also been reported, serving as precursors for more complex

structures.[5]

Tridentate and Pincer Ligands: Pincer ligands form highly stable complexes, often with a

defined geometry. For instance, PNP' pincer ligands react with FeBr₂(THF)₂ to yield

tetrahedral complexes of the formula [Fe(PNP')Br₂], which have applications in asymmetric

hydrogenation catalysis.[6] Similarly, tridentate dqp (2,6-diquinolylpyridine) ligands have

been used to create near-perfect octahedral geometries around the iron center.[7]

Phosphorus-Donor Ligands
Phosphine ligands, particularly chelating diphosphines, are crucial in stabilizing iron complexes

for catalysis.

Bis(diphenylphosphino)ethane (dppe): The reaction of FeBr₂ with one equivalent of dppe in

refluxing THF yields the light green, analytically pure complex [FeBr₂(dppe)].[8] This complex

is a versatile starting material for a range of cyclopentadienyl and hydride derivatives.[8] The

structure of [FeBr₂(dppe)] has been determined by X-ray crystallography.[8]
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Other Phosphines: A variety of other phosphine ligands, including multidentate and

hemilabile P,O-donor ligands, have been coordinated to FeBr₂ to explore their catalytic

reactivity and electronic properties.[9][10] Cationic terminal PH₃ complexes have also been

synthesized from iron(II) bisphosphine precursors.[11]

Halide Ligands
FeBr₂ reacts with other halide sources to form anionic halo-complexes.

Tetrahaloferrate(II) formation: In the presence of two equivalents of a bromide salt, such as

tetraethylammonium bromide, FeBr₂ forms the tetrahedral tetra-coordinate complex

[(C₂H₅)₄N]₂[FeBr₄].[1] These ionic iron complexes have been investigated as catalysts for

Atom Transfer Radical Polymerization (ATRP).[12] The reaction involves the abstraction of a

halogen atom by the [Fe(II)Br₄]²⁻ complex to form a transient [Fe(III)Br₅]²⁻ species.[12]

Oxygen- and Sulfur-Donor Ligands
Oxygen Donors: Anhydrous FeBr₂ readily forms solvates with oxygen-donor solvents like

THF and methanol, such as FeBr₂(THF)₂ and [Fe(MeOH)₆]Br₂.[1][6] Quinaldate ligands,

coordinating through both nitrogen and oxygen, form complexes like Na[Fe(qn)₂(Br)]·DMF.

[13]

Sulfur Donors: Ligands such as thioacetamide and thiourea form tetrahedral complexes of

the stoichiometry FeBr₂L₂.[14] Bulky bis(anilido)thioether ligands have also been used to

synthesize new iron complexes.[15]

Data Presentation: Properties of FeBr₂ Complexes
Table 1: Structural Data for Selected FeBr₂ Complexes
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Complex
Coordination
Geometry

Fe-Br Bond
Length (Å)

Fe-Ligand
Bond Length
(Å)

Reference

[FeBr₂(dppe)] Tetrahedral 2.422, 2.435 Fe-P: 2.55 (avg) [8][16]

FeBr₂(TMEDA) Tetrahedral 2.39 (avg) Fe-N: 2.22 (avg) [4]

[Fe(III)(Br)₂(Pc-

L)]Br

Distorted

Octahedral
2.422, 2.435

Fe-N: 2.102 -

2.188
[17]

[FeBr₂(κ³-

H₂LDPM)]

Trigonal

Bipyramidal
2.49 (avg)

Fe-N: 2.20, Fe-S:

2.38 (avg)
[15]

Table 2: Spectroscopic and Magnetic Data for Selected
FeBr₂ Complexes

Complex Technique Key Data Interpretation Reference

Anhydrous FeBr₂
Magnetic

Susceptibility

χ = +13,600·10⁻⁶

cm³/mol

Paramagnetic,

High-Spin Fe(II)
[1]

Anhydrous FeBr₂
Mössbauer

Spectroscopy
-

Antiferromagneti

c ordering below

14.2 K

[18]

FeBr₂(Thioaceta

mide)₂

Mössbauer

Spectroscopy

IS > 1.0 mm/s,

QS > 3.0 mm/s

Tetrahedral,

High-Spin Fe(II),

distorted

[14]

[Fe(dppe)₂(H)

(PH₃)][BArF₄]
³¹P NMR

δP = -91.4 ppm

(pentet, for PH₃)

Coordination of

PH₃ to Fe(II)

center

[11]

--INVALID-LINK--

₂

UV-Vis

Spectroscopy
MLCT band

Charge transfer

from Fe(II) to bpy

ligand

[19]

IS = Isomer Shift; QS = Quadrupole Splitting; MLCT = Metal-to-Ligand Charge Transfer

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 4 / 10 Tech Support

https://pubs.rsc.org/en/content/articlehtml/2015/dt/c5dt00704f
https://pubchem.ncbi.nlm.nih.gov/compound/FeBr2_dppe
https://www.researchgate.net/figure/Synthesis-of-FeBr2TMEDA-1-Crystal-structure-of-1-with-selected-bond-lengths-and_fig1_358272361
https://www.researchgate.net/figure/Molecular-structure-of-the-complex-FeIIIBr2Pc-LBr-50-probability-thermal_fig2_345905907
https://www.researchgate.net/publication/263950696_Synthesis_Structure_and_Reactivity_Study_of_IronII_Complexes_with_Bulky_Bisanilidothioether_Ligation
https://en.wikipedia.org/wiki/Iron(II)_bromide
https://www.researchgate.net/publication/1820563_Electronic_and_Magnetic_Properties_of_Febr2
https://prod-ms-be.lib.mcmaster.ca/server/api/core/bitstreams/0563dc41-4414-4f6b-b8ff-d54d2a9b94d5/content
https://pmc.ncbi.nlm.nih.gov/articles/PMC11022175/
http://www1.lasalle.edu/~prushan/IC-articles/IC%20exp%205.pdf
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b8814574?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Experimental Protocols
Synthesis of Anhydrous FeBr₂
Anhydrous FeBr₂ can be prepared by reacting iron powder with a methanol solution of

concentrated hydrobromic acid. This initially forms the methanol solvate [Fe(MeOH)₆]Br₂.

Heating this complex in a vacuum removes the methanol, yielding pure, anhydrous FeBr₂.[1]

An alternative method involves the reaction of iron powder with liquid bromine in the presence

of an ionic liquid like 1-n-butyl-3-methylimidazolium bromide.[20]

Synthesis of [FeBr₂(dppe)] (II)
Materials: Anhydrous FeBr₂ (3.45 g, 16.0 mmol), 1,2-bis(diphenylphosphino)ethane (dppe)

(6.43 g, 16.0 mmol), Tetrahydrofuran (THF) (40 mL). Procedure:

A mixture of FeBr₂ and dppe is placed in a flask under an inert atmosphere.

THF (40 mL) is added at room temperature.

The mixture is heated to reflux and stirred overnight.

After cooling, the mixture is filtered.

The collected solid is washed with toluene and dried in vacuo. Result: A light green solid is

obtained in excellent yield (9.28 g, 94%).[8]

Synthesis of Fe(bpy)₃₂
Materials: FeCl₂ (0.1 g), 2,2'-bipyridine (bpy) (0.4 g), Sodium tetrafluoroborate (NaBF₄) (0.2 g),

water, ethanol. Procedure:

FeCl₂ is dissolved in a minimum amount of water.

Bpy is dissolved in a minimum amount of ethanol.

The two solutions are mixed, resulting in a deep red solution.

A solution of NaBF₄ (0.2 g) in water is added to the mixture.
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The resulting deep red precipitate is collected by filtration.

The solid is washed with cold water and then cold ethanol and dried.[19]

Visualizations: Pathways and Mechanisms

General Synthesis Pathways for FeBr2 Complexes

Ligands (L)

Coordination Complexes

Anhydrous FeBr2
(Polymeric Solid)

[FeBr2(S)n]
(Solvated Intermediate, e.g., S=THF)

Coordinating
Solvent (S)

[FeBr2(L)n]
(Neutral Complex)

 + Ligand (L)
- Solvent (S)

[FeBr4]2-
(Anionic Complex)

 + 2X-

N-donor
(e.g., bpy, TMEDA)

P-donor
(e.g., dppe)

Halide (X-)
(e.g., Br-)

Click to download full resolution via product page

Caption: General synthesis pathways for FeBr₂ complexes.
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Simplified ATRP Mechanism with FeBr2-based Catalyst

[Fe(II)Br4]2-
(Activator)

[Fe(III)Br5]2-
(Deactivator)

 k_act k_deact

R-Br
(Initiator)

Pn•
(Propagating Radical)

 k_act

Pn-Br
(Dormant Polymer)

 k_deact

P(n+1)-Br

 k_pMonomer

Click to download full resolution via product page

Caption: Atom Transfer Radical Polymerization (ATRP) mechanism.

Caption: Ligand field effect on Fe(II) spin state.

Reactivity and Catalytic Applications
FeBr₂ and its coordination complexes are not just synthetic curiosities; they are potent catalysts

and reactive intermediates.

Cross-Coupling Reactions: FeBr₂(TMEDA) and related complexes are effective pre-catalysts

for cross-coupling reactions, providing a more sustainable alternative to palladium- or nickel-
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based systems.[4]

Hydrogenation and Hydrosilylation: Iron pincer complexes derived from FeBr₂ are efficient

catalysts for the hydrogenation of ketones, aldehydes, and other unsaturated substrates.[6]

Polymerization: As detailed above, FeBr₂ in combination with halide salts catalyzes Atom

Transfer Radical Polymerization (ATRP), allowing for the synthesis of polymers with

controlled molecular weights and low polydispersities.[12]

Cycloisomerization: FeBr₂ has been shown to catalyze the cycloisomerization of alkynoic

acids, forming lactone intermediates that can be trapped by nucleophiles to generate

complex N-heterocycles.[21]

Conclusion
The coordination chemistry of iron(II) bromide is rich and multifaceted, offering access to a

vast chemical space of complexes with diverse structures, electronic properties, and

reactivities. The ease of synthesis and the low cost of iron make FeBr₂-derived compounds

highly attractive for applications in catalysis, materials science, and bioinorganic chemistry. A

thorough understanding of the fundamental coordination principles—how ligand choice dictates

geometry, spin state, and reactivity—is paramount for the rational design of new iron-based

systems for a wide range of applications, from drug development to sustainable chemical

synthesis.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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Check Availability & Pricing
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